molecular formula C8H12N2O2 B154076 (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 125410-19-7

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B154076
M. Wt: 168.19 g/mol
InChI Key: WSLYCILIEOFQPK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound has been found to have unique properties that make it a promising candidate for use in various scientific studies.

Mechanism Of Action

The mechanism of action of (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. However, it is believed that this compound works by modulating the activity of certain proteins and enzymes in the body.

Biochemical And Physiological Effects

Studies have shown that (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a variety of biochemical and physiological effects. These effects include the modulation of oxidative stress, the inhibition of inflammation, and the promotion of cell survival.

Advantages And Limitations For Lab Experiments

One advantage of using (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione in lab experiments is its unique properties, which make it a promising candidate for use in various studies. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.

Future Directions

There are many potential future directions for the study of (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. One area of focus could be in the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cancer, as well as in the development of new drugs and therapies. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
In conclusion, (3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a promising compound that has been the focus of scientific research for its potential applications in a variety of fields. Its unique properties make it a promising candidate for use in various studies, and further research is needed to fully understand its potential applications and mechanism of action.

Scientific Research Applications

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been found to have a variety of potential applications in scientific research. One area of focus has been in the study of neurological disorders, as this compound has been shown to have neuroprotective properties. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have anti-tumor properties.

properties

CAS RN

125410-19-7

Product Name

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m0/s1

InChI Key

WSLYCILIEOFQPK-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1

SMILES

CC1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)N1

synonyms

Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, cis- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 2
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 3
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 4
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 5
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Reactant of Route 6
(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

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